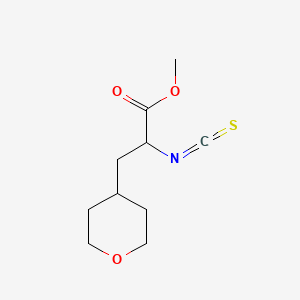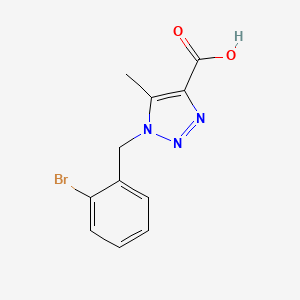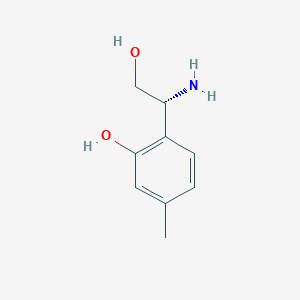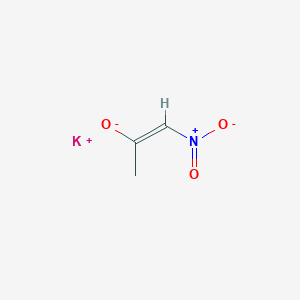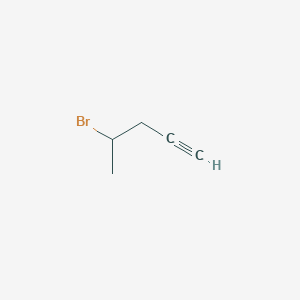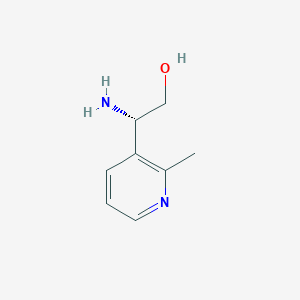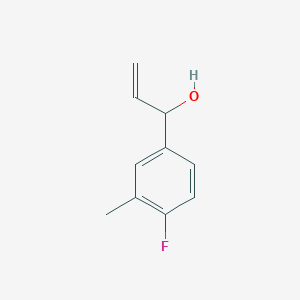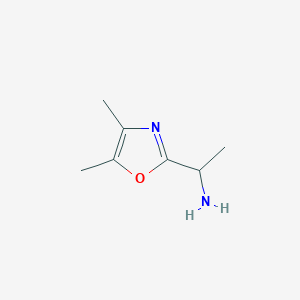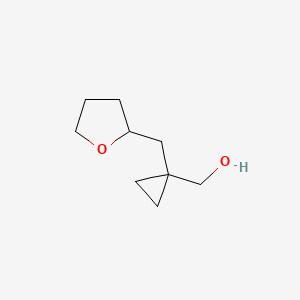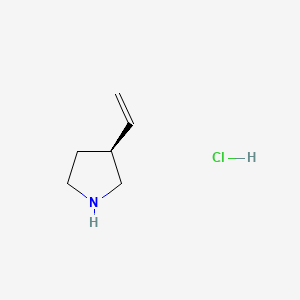![molecular formula C13H23NO B13615379 13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
13-Azabicyclo[10.2.0]tetradecan-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Azabicyclo[10.2.0]tetradecan-14-one is a β-lactam compound, which is a crucial component in the structure of various antibiotics. This compound is known for its unique bicyclic structure, which contributes to its stability and reactivity. It has been extensively studied for its polymorphic transformations and its role in pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 13-Azabicyclo[10.2.0]tetradecan-14-one typically involves the formation of the β-lactam ring through cyclization reactions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels .
Analyse Chemischer Reaktionen
13-Azabicyclo[10.2.0]tetradecan-14-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced β-lactam derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. .
Wissenschaftliche Forschungsanwendungen
13-Azabicyclo[10.2.0]tetradecan-14-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s β-lactam structure makes it a valuable tool in studying enzyme interactions, particularly with β-lactamases.
Medicine: It serves as a core structure in the development of antibiotics, contributing to the fight against bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Wirkmechanismus
The mechanism of action of 13-Azabicyclo[10.2.0]tetradecan-14-one involves its interaction with bacterial enzymes, particularly β-lactamases. The compound inhibits these enzymes by forming a stable acyl-enzyme complex, which prevents the bacteria from synthesizing their cell walls. This leads to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
13-Azabicyclo[10.2.0]tetradecan-14-one can be compared with other β-lactam compounds such as penicillin and cephalosporin. While all these compounds share the β-lactam ring, this compound is unique due to its bicyclic structure, which provides enhanced stability and reactivity. Similar compounds include:
Penicillin: Known for its broad-spectrum antibacterial activity.
Cephalosporin: Noted for its resistance to β-lactamase enzymes.
Carbapenem: Recognized for its effectiveness against multi-drug resistant bacteria
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential for future applications.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
13-azabicyclo[10.2.0]tetradecan-14-one |
InChI |
InChI=1S/C13H23NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(11)14-13/h11-12H,1-10H2,(H,14,15) |
InChI-Schlüssel |
QZGCOFZRRZPWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2C(CCCC1)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
